5-Pentylpyrimidine-2,4,6(1h,3h,5h)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a pentyl group at the 5-position and three keto groups at the 2, 4, and 6 positions of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate aldehydes with barbituric acid derivatives. One common method involves the reaction of pentyl aldehyde with barbituric acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The hydrogen atoms at the 5-position can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with an arylmethylidene group at the 5-position.
5-(Phenylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Contains a phenylmethylidene group at the 5-position.
Uniqueness
5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. The length and hydrophobic nature of the pentyl chain can affect the compound’s solubility, membrane permeability, and interaction with biological targets .
Properties
CAS No. |
14077-80-6 |
---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-4-5-6-7(12)10-9(14)11-8(6)13/h6H,2-5H2,1H3,(H2,10,11,12,13,14) |
InChI Key |
KWYGDMBOVSXLOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(=O)NC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.